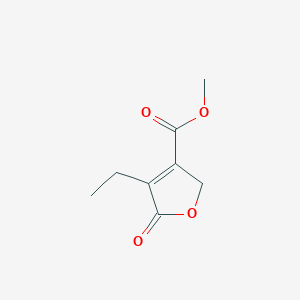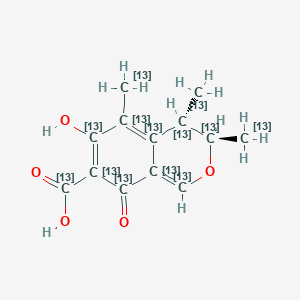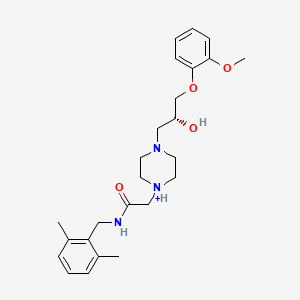![molecular formula C24H31FO7 B13844234 [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is widely utilized in the treatment of various medical conditions, including skin disorders, arthritis, and allergic reactions. The compound is known for its efficacy in reducing inflammation and suppressing the immune response, making it a valuable therapeutic agent in clinical practice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide involves several key steps, including oxidation, hydrolysis, epoxy reaction, and fluoridation. The process begins with the oxidation of tetraene acetate using formic acid and potassium permanganate as the oxidant. This is followed by hydrolysis and epoxy reactions to introduce the necessary functional groups. Finally, fluoridation is carried out to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using readily available raw materials. The process is designed to be efficient, with high yields and minimal environmental impact. The use of advanced reaction conditions and purification techniques ensures the production of high-purity triamcinolone acetonide suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the structure and enhance its therapeutic properties.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule to alter its activity.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, potassium permanganate, and various reducing agents. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively .
Major Products Formed
The major products formed from these reactions include various derivatives of triamcinolone acetonide, each with unique properties and potential therapeutic applications .
Applications De Recherche Scientifique
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and immune response modulation.
Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide involves binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This results in decreased production of pro-inflammatory cytokines and other mediators. The compound also inhibits the migration of immune cells to sites of inflammation, further reducing the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triamcinolone Hexacetonide: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Prednisone: A commonly used corticosteroid with a broader range of applications but lower potency.
Dexamethasone: A highly potent corticosteroid used in various inflammatory and autoimmune conditions
Uniqueness
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide is unique due to its specific chemical structure, which provides a balance of potency and duration of action. Its ability to be formulated into various delivery systems, such as topical creams and injectable solutions, enhances its versatility in clinical practice .
Propriétés
Formule moléculaire |
C24H31FO7 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-14,16-dione |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-19-9-15-14-6-5-12-7-13(27)8-16(28)22(12,4)23(14,25)17(29)10-21(15,3)24(19,32-20)18(30)11-26/h7,14-15,17,19,26,29H,5-6,8-11H2,1-4H3 |
Clé InChI |
YZCVACZBQUGRQM-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2CC3C4CCC5=CC(=O)CC(=O)C5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)

![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)


![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)


![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)

